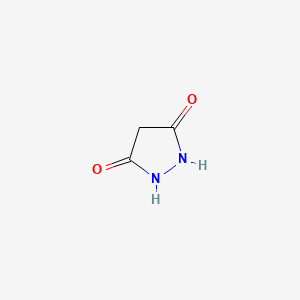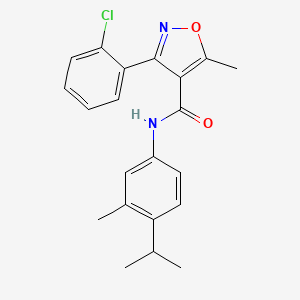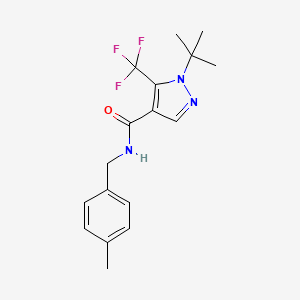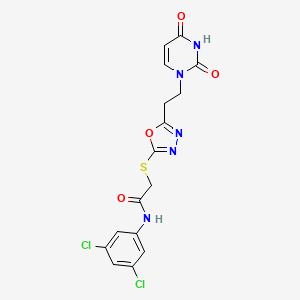
Pirazolidina-3,5-diona
Descripción general
Descripción
Pyrazolidine-3,5-dione is a heterocyclic compound . It has been found to have a wide range of biological and pharmacological activities . It plays an important role in the sub-structures of various drugs .
Synthesis Analysis
The synthesis of Pyrazolidine-3,5-dione involves the condensation of o-phenylene diamine with chloro acetic acid to give 2-chloromethyl benzimidazole. This then undergoes halide replacement with phenylhydrazines to give the corresponding N,N’-disubstituted hydrazines. These compounds are then treated with diethyl malonate in the presence of acetic acid to get the pyrazolidine-3,5-dione substituted benzimidazole derivatives .Molecular Structure Analysis
The molecular formula of Pyrazolidine-3,5-dione is C3H4N2O2 . Its average mass is 100.076 Da and its monoisotopic mass is 100.027275 Da .Chemical Reactions Analysis
Pyrazolidine-3,5-diones can be synthesized through a novel method based on metal-free oxidative dehydrogenative N–N bond formation by PIDA-mediated reaction of easily accessible dianilide precursors .Physical and Chemical Properties Analysis
Pyrazolidine-3,5-dione has a density of 1.4±0.1 g/cm3. Its molar refractivity is 20.8±0.3 cm3. It has 4 H bond acceptors and 2 H bond donors .Aplicaciones Científicas De Investigación
Agentes Uricosuricos
Las pirazolidina-3,5-dionas se utilizan en la síntesis de agentes uricosuricos como la G-25671 y la sulfinpirazona . Se ha descrito un nuevo método para su síntesis, que se basa en la formación de enlaces N–N deshidrogenativos oxidativos sin metales mediante la reacción mediada por PIDA de precursores de dianilida fácilmente accesibles .
Actividades Anticancerígenas
Algunos derivados novedosos de pirazolidina-3,5-diona han mostrado prometedoras actividades anticancerígenas . Por ejemplo, el compuesto 6c (LD 50 19,1 µg/mL) mostró una mayor actividad anticancerígena que otros compuestos contra la línea celular de cáncer de mama MCF-7 .
Actividades Antimicrobianas
Los derivados de this compound también han demostrado actividades antimicrobianas significativas . El compuesto 4d (MIC 0,5 µg/mL) tuvo una actividad mayor que la ciprofloxacina contra Staphylococcus aureus, mientras que el compuesto 2b (MIC 0,5 µg/mL) tuvo una actividad mayor que la clotrimazol contra Candida albicans .
Propiedades Antiinflamatorias
Se ha informado que los derivados de this compound poseen propiedades antiinflamatorias . Juegan un papel importante en las subestructuras de varios fármacos .
Propiedades Antituberculosas
Estos compuestos también han mostrado propiedades antituberculosas . Son parte de los ingredientes activos de algunos medicamentos antituberculosos .
Propiedades Antihipertensivas
Se ha descubierto que los derivados de this compound tienen propiedades antihipertensivas . Se utilizan en la formulación de algunos medicamentos antihipertensivos .
Propiedades Anti-Alzheimer
Estos compuestos también han demostrado propiedades anti-Alzheimer . Se están investigando por su posible uso en el tratamiento de la enfermedad de Alzheimer .
Propiedades Antitumorales
Los derivados de this compound han mostrado propiedades antitumorales . Se están estudiando por su posible uso en el tratamiento del cáncer .
Mecanismo De Acción
Target of Action
Pyrazolidine-3,5-dione primarily targets the enzyme phosphoenolpyruvate carboxylase (PEPC), which is a key enzyme in the C4 photosynthetic pathway . This enzyme is of significant interest as it is found in many of the world’s most invasive weeds, making it a valuable target for the development of selective herbicides .
Mode of Action
Pyrazolidine-3,5-dione interacts with its target, phosphoenolpyruvate carboxylase, by inhibiting its function . This inhibition is achieved through the compound’s ability to bind to the enzyme and prevent it from catalyzing the conversion of phosphoenolpyruvate (PEP) to oxaloacetate . This interaction results in a disruption of the C4 photosynthetic pathway .
Biochemical Pathways
The primary biochemical pathway affected by Pyrazolidine-3,5-dione is the C4 photosynthetic pathway . By inhibiting the function of phosphoenolpyruvate carboxylase, Pyrazolidine-3,5-dione prevents the conversion of PEP to oxaloacetate, a crucial step in the C4 photosynthetic pathway . This disruption can lead to downstream effects such as reduced photosynthetic efficiency and growth in plants .
Result of Action
The primary result of Pyrazolidine-3,5-dione’s action is the inhibition of phosphoenolpyruvate carboxylase, leading to a disruption of the C4 photosynthetic pathway . This disruption can lead to reduced photosynthetic efficiency and growth in plants . Additionally, Pyrazolidine-3,5-dione has been found to have anticancer activity, with studies showing that it can cause cell death in approximately 50% of cells after 24 hours of treatment .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Pyrazolidine-3,5-dione has been shown to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of PEPC . This interaction is believed to be due to the compound’s ability to bind to the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of Pyrazolidine-3,5-dione on cells are primarily related to its anti-inflammatory and antibacterial properties . It has been shown to have significant anti-inflammatory activity, which suggests that it may influence cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, such as enzymes, and potentially influencing changes in gene expression .
Temporal Effects in Laboratory Settings
Given its potential as an inhibitor of PEPC, it may have long-term effects on cellular function, particularly in relation to C4 photosynthesis .
Metabolic Pathways
Pyrazolidine-3,5-dione is believed to interact with the metabolic pathway of C4 photosynthesis, specifically through its inhibition of the enzyme PEPC . This could potentially affect metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-1-3(7)5-4-2/h1H2,(H,4,6)(H,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVKOMHCDKATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NNC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346761 | |
| Record name | 3,5-Pyrazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-71-2 | |
| Record name | 3,5-Pyrazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2422521.png)
![Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate](/img/structure/B2422523.png)





![8-(3-((4-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2422533.png)
![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422534.png)



